Monodes(N-carboxymethyl)valine Daclatasvir
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Overview
Description
Monodes(N-carboxymethyl)valine Daclatasvir: is a degradation product of Daclatasvir, a potent inhibitor of the Hepatitis C virus (HCV) NS5A protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Monodes(N-carboxymethyl)valine Daclatasvir involves the degradation of Daclatasvir under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through controlled degradation processes involving hydrolysis and other chemical reactions .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced analytical and synthetic capabilities. The process involves the use of high-purity reagents and solvents, along with precise control of reaction conditions to ensure the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: Monodes(N-carboxymethyl)valine Daclatasvir undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different degradation products.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller fragments of the original molecule, while oxidation can introduce new functional groups .
Scientific Research Applications
Monodes(N-carboxymethyl)valine Daclatasvir has several scientific research applications, including:
Mechanism of Action
Monodes(N-carboxymethyl)valine Daclatasvir exerts its effects by interacting with the HCV NS5A protein, similar to Daclatasvir. The compound binds to the NS5A protein, inhibiting its function and thereby preventing the replication of the Hepatitis C virus . The exact molecular targets and pathways involved in this interaction are still under investigation, but it is known that the compound disrupts the viral replication process .
Comparison with Similar Compounds
Daclatasvir: The parent compound from which Monodes(N-carboxymethyl)valine Daclatasvir is derived.
Other NS5A Inhibitors: Compounds such as Ledipasvir and Ombitasvir, which also inhibit the HCV NS5A protein but have different chemical structures and degradation pathways.
Uniqueness: this compound is unique due to its specific degradation pathway and the insights it provides into the stability and behavior of Daclatasvir. Its study helps in understanding the long-term stability of antiviral drugs and in developing more effective formulations .
Properties
IUPAC Name |
methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLPGQSNBFUPQA-FMYROPPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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